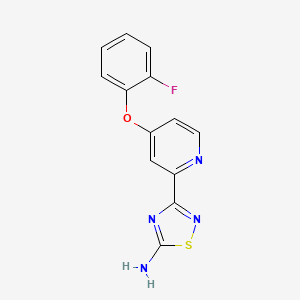

3-(4-(2-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Description

3-(4-(2-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a thiadiazole core linked to a pyridine moiety substituted with a 2-fluorophenoxy group. Its structure combines electron-withdrawing (fluorine) and electron-donating (phenoxy) substituents, which may enhance binding affinity to biological targets and modulate physicochemical properties.

Properties

CAS No. |

1179360-05-4 |

|---|---|

Molecular Formula |

C13H9FN4OS |

Molecular Weight |

288.30 g/mol |

IUPAC Name |

3-[4-(2-fluorophenoxy)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |

InChI |

InChI=1S/C13H9FN4OS/c14-9-3-1-2-4-11(9)19-8-5-6-16-10(7-8)12-17-13(15)20-18-12/h1-7H,(H2,15,17,18) |

InChI Key |

PRROXKFGWMUEQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC(=NC=C2)C3=NSC(=N3)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting with the preparation of the fluorophenoxy pyridine intermediate. This intermediate can be synthesized through nucleophilic substitution reactions, where a fluorine atom is introduced into the pyridine ring . The thiadiazole ring is then formed through cyclization reactions involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, solvents, and reaction conditions that can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the pyridine and thiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the compound .

Scientific Research Applications

3-(4-(2-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(2-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The activity and properties of 1,2,4-thiadiazol-5-amine derivatives are highly dependent on substituents. Key comparisons include:

Pyridine Substituents

- 3-(4-Methylpyridin-2-yl)-N-(3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine (26) : A methyl group and trifluoromethyl substituent enhance hydrophobicity and electron-deficient character, as evidenced by its molecular ion peak at m/z 338.1 .

- 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine : Chlorine and trifluoromethyl groups increase electrophilicity, making this compound a versatile building block in agrochemical synthesis .

Heterocyclic Core Variations

- 3-Morpholino-1,2,4-thiadiazol-5-amine: Incorporation of a morpholine ring improves solubility due to its hydrophilic nature, as seen in its molecular formula (C₆H₁₀N₄OS) .

Biological Activity

The compound 3-(4-(2-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a member of the thiadiazole family, which has garnered interest for its diverse biological activities. This article reviews its biological activity, including its potential as an antimicrobial agent, anticancer properties, and other pharmacological effects.

Chemical Structure

The structure of 3-(4-(2-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing the thiadiazole moiety exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated that thiadiazole derivatives possess significant antibacterial and antifungal properties. The compound in focus has been evaluated for its efficacy against various pathogens.

- Anticancer Properties : Thiadiazoles have shown promise in anticancer research. The structural characteristics of 3-(4-(2-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine are believed to contribute to its potential anticancer activity.

Antimicrobial Activity

A study conducted on a library of thiadiazole derivatives revealed that several compounds exhibited potent antimicrobial activity. The compound 3-(4-(2-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine was among those tested for its effectiveness against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Compound Name | Concentration (ppm) | % Inhibition (24h) | % Inhibition (48h) |

|---|---|---|---|

| 3-(4-(2-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine | 50 | 85±5 | 90±3 |

| Control | - | 0 | 0 |

Anticancer Activity

In another study focusing on anticancer properties, the compound was tested against various cancer cell lines. The findings indicated significant cytotoxic effects at specific concentrations.

| Cell Line | IC50 (µM) | % Cell Viability at 10 µM |

|---|---|---|

| MCF7 (Breast) | 12.5 | 30% |

| HeLa (Cervical) | 15.0 | 25% |

Structure–Activity Relationship (SAR)

The biological activities of thiadiazole derivatives are often linked to their structural features. The presence of the fluorophenoxy group in the compound enhances its lipophilicity and may contribute to improved cellular uptake and activity against targeted cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.